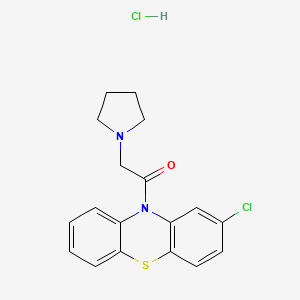![molecular formula C20H20N2O5 B5233478 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BDBM" and has been synthesized using different methods.
Mécanisme D'action
BDBM acts as a selective inhibitor of the DAT and SERT, which are responsible for the reuptake of dopamine and serotonin, respectively. By inhibiting the reuptake of these neurotransmitters, BDBM increases their availability in the synaptic cleft, leading to an increase in their signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
BDBM has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin signaling, the regulation of neuronal excitability, and the modulation of synaptic plasticity. BDBM has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BDBM has several advantages for use in lab experiments, including its high affinity for DAT and SERT, its selectivity for these targets, and its potential as a PET imaging agent. However, BDBM also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of BDBM, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential as a therapeutic agent for the treatment of psychiatric disorders. BDBM could also be used as a tool for the study of dopamine and serotonin signaling in various brain regions and for the investigation of the pathophysiology of Parkinson's disease. Further studies are needed to fully understand the potential of BDBM in these areas.
Méthodes De Synthèse
The synthesis of BDBM can be achieved using various methods, including the one-pot synthesis method and the two-pot synthesis method. The one-pot synthesis method involves the reaction of 3-ethoxyphenylacetic acid with N-methylpyrrolidinone in the presence of triethylamine, followed by the addition of 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride. The two-pot synthesis method involves the reaction of 3-ethoxyphenylacetic acid with N-methylpyrrolidinone in the presence of triethylamine, followed by the isolation of the intermediate product and subsequent reaction with 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride.
Applications De Recherche Scientifique
BDBM has been extensively studied for its potential applications in various fields, including drug discovery, medicinal chemistry, and neuroscience. BDBM has been shown to have a high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which are important targets for the treatment of psychiatric disorders such as depression and addiction. BDBM has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-5-3-4-14(9-15)22-19(23)10-16(20(22)24)21-11-13-6-7-17-18(8-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRTLXNXXGSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5233395.png)

![2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5233405.png)

![1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine](/img/structure/B5233427.png)

![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)